molecular formula C19H20N4O3S B12033366 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 618879-93-9

2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12033366
CAS No.: 618879-93-9
M. Wt: 384.5 g/mol
InChI Key: IGBXTPWQQQXHRW-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thione derivatives modified with acetamide functionalities. Its synthesis involves the alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with substituted α-chloroacetamides in the presence of KOH, followed by purification via recrystallization from ethanol . The structure is characterized by a prop-2-en-1-yl (allyl) group at the 4th position of the triazole ring and a 2-methoxy-5-methylphenyl group on the acetamide nitrogen.

Biological Activity: The compound exhibits notable anti-exudative activity (AEA), reducing inflammation in rat models of formalin-induced edema at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Its activity is attributed to the synergistic effects of the triazole-thione core, furan heterocycle, and substituent modifications optimizing lipophilicity and target binding .

Properties

CAS No.

618879-93-9

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C19H20N4O3S/c1-4-9-23-18(16-6-5-10-26-16)21-22-19(23)27-12-17(24)20-14-11-13(2)7-8-15(14)25-3/h4-8,10-11H,1,9,12H2,2-3H3,(H,20,24)

InChI Key

IGBXTPWQQQXHRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl and triazole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while substitution reactions can introduce various functional groups at the sulfanyl position.

Scientific Research Applications

2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Phenyl Modifications : Electron-withdrawing groups (e.g., nitro in ) increase polarity and melting points, while methoxy and methyl groups balance lipophilicity for membrane permeability .

Key Observations :

  • The target compound’s AEA surpasses analogs with ethyl substituents, likely due to the allyl group’s optimal steric and electronic effects .
  • Fluorine or nitro groups on the phenyl ring (e.g., ) may redirect activity toward antiproliferative or analgesic pathways, highlighting the importance of substituent selection .

Structure-Activity Relationship (SAR) Insights

Triazole Position 4 :

  • Allyl (prop-2-en-1-yl) substituents enhance AEA compared to ethyl or phenyl groups, likely due to increased hydrophobicity and conformational flexibility .

Furan Heterocycle :

  • The furan-2-yl group at position 5 of the triazole is critical for π-π stacking interactions with biological targets, as seen across all analogs .

Phenyl Substituents :

  • Methoxy and methyl groups (target compound) optimize AEA by balancing electron-donating effects and lipophilicity .
  • Electron-withdrawing groups (e.g., nitro in ) reduce AEA but may improve thermal stability .

Analytical Validation :

  • 1H NMR : Signals at δ 7.8–8.2 ppm confirm the furan protons, while δ 4.1–4.5 ppm corresponds to the methylene group adjacent to the sulfanyl moiety .
  • IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, pre-alkylation) validate the structure .

Biological Activity

The compound 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide represents a novel class of organic molecules with significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • Furan ring : Contributes to biological activity through various interactions.
  • Triazole moiety : Known for its role in inhibiting enzymes involved in fungal cell wall synthesis.
  • Sulfanyl group : Enhances reactivity and potential interactions with biological targets.
  • Methoxy-substituted methylphenyl group : Increases lipophilicity, potentially improving bioavailability.

Molecular Details

PropertyValue
Chemical FormulaC19H16N4OS
Molecular Weight348.42154 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. The triazole ring is particularly effective against fungal pathogens by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole.

Antifungal Activity

Research has demonstrated that this compound shows promising antifungal activity against various strains of fungi. In vitro assays have shown effective inhibition of growth in Candida albicans and Aspergillus niger, indicating its potential as a therapeutic agent for fungal infections.

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the methoxy group enhances its interaction with cellular targets involved in cancer progression.

Case Studies and Research Findings

  • In vitro Studies : A series of experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, particularly in breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress and activation of caspase pathways.
  • Molecular Docking Simulations : Computational studies have indicated that the compound binds effectively to active sites of key enzymes involved in cancer metabolism and fungal cell wall synthesis. The binding affinity was calculated using molecular docking techniques, showing a favorable interaction profile compared to existing drugs.
  • Synergistic Effects : Combination studies with other antifungal agents demonstrated enhanced efficacy when used alongside traditional treatments. This suggests that the compound could be developed as an adjunct therapy to improve treatment outcomes for resistant fungal infections.

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